molecular formula C9H12O4 B1593751 1,3-Propanediol diacrylate CAS No. 24493-53-6

1,3-Propanediol diacrylate

Cat. No.: B1593751
CAS No.: 24493-53-6
M. Wt: 184.19 g/mol
InChI Key: GFLJTEHFZZNCTR-UHFFFAOYSA-N
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Description

1,3-Propanediol diacrylate is an organic compound with the molecular formula C9H12O4. It is a diester formed from 1,3-propanediol and acrylic acid. This compound is known for its applications in the production of polymers and resins, particularly in the field of coatings and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol diacrylate can be synthesized through the esterification of 1,3-propanediol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants into the desired diacrylate product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. Additionally, purification steps, including distillation and crystallization, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol diacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Polymerization: Cross-linked polymers with applications in coatings and adhesives.

    Addition Reactions: Adducts formed by the addition of nucleophiles to the acrylate groups.

    Hydrolysis: 1,3-Propanediol and acrylic acid.

Scientific Research Applications

1,3-Propanediol diacrylate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of 1,3-propanediol diacrylate involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the compound can form covalent bonds with other monomers or polymers, leading to the formation of three-dimensional networks. These networks impart enhanced mechanical strength and chemical resistance to the resulting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediol diacrylate is unique due to its balance of reactivity and flexibility. The presence of the 1,3-propanediol backbone provides a combination of mechanical strength and chemical resistance, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions, including polymerization and addition reactions, further enhances its versatility in scientific research and industrial applications .

Properties

IUPAC Name

3-prop-2-enoyloxypropyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-3-8(10)12-6-5-7-13-9(11)4-2/h3-4H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLJTEHFZZNCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879550
Record name PDDA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24493-53-6
Record name 1,3-Propanediol diacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24493-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 1,1'-(1,3-propanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024493536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 1,1'-(1,3-propanediyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name PDDA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-propanediyl diacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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